2-(Diethylamino)-4'-phenethyloxyacetanilide hydrochloride
Description
2-(Diethylamino)-4'-phenethyloxyacetanilide hydrochloride is a synthetic organic compound featuring an acetanilide backbone modified with a diethylamino group at the 2-position and a phenethyloxy group at the 4'-position. The hydrochloride salt enhances its solubility in aqueous environments, a common modification for amine-containing pharmaceuticals.
Properties
CAS No. |
64058-78-2 |
|---|---|
Molecular Formula |
C20H27ClN2O2 |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
diethyl-[2-oxo-2-[4-(2-phenylethoxy)anilino]ethyl]azanium;chloride |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-3-22(4-2)16-20(23)21-18-10-12-19(13-11-18)24-15-14-17-8-6-5-7-9-17;/h5-13H,3-4,14-16H2,1-2H3,(H,21,23);1H |
InChI Key |
IKPNAKIOJAGRPR-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(=O)NC1=CC=C(C=C1)OCCC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Molecular formula: C20H26N2O2·HCl
- Key structural features:
- Diethylamino group attached to the acetamide nitrogen.
- Phenethyloxy substituent at the para-position of the aniline ring.
- Hydrochloride salt form enhances solubility and stability.
The compound’s SMILES notation is:CCN(CC)CC(=O)NC1=CC=C(C=C1)OCCC2=CC=CC=C2
and the InChIKey is:LCBKOLZLQYPAOE-UHFFFAOYSA-N.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-(diethylamino)-4'-phenethyloxyacetanilide hydrochloride typically involves three key steps:
Formation of the phenethyloxy-substituted aniline intermediate
This involves etherification of 4-hydroxyaniline derivatives with a phenethyl moiety, usually via nucleophilic substitution or Williamson ether synthesis, to introduce the 2-phenylethoxy group at the para position of the aniline ring.Acetylation with a diethylamino-substituted acetylating agent
The aniline intermediate is then acylated with a 2-(diethylamino)acetyl chloride or equivalent to form the acetanilide linkage.Conversion to the hydrochloride salt
The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving compound stability and crystallinity.
Detailed Synthetic Route
Step 1: Synthesis of 4-(2-phenylethoxy)aniline
- Starting from 4-aminophenol, the phenethyloxy substituent is introduced by reaction with 2-phenylethyl bromide or chloride under basic conditions (e.g., potassium carbonate in acetone or DMF).
- This Williamson ether synthesis proceeds by nucleophilic substitution of the phenolate ion on the alkyl halide, yielding 4-(2-phenylethoxy)aniline in moderate to high yield.
Step 2: Acetylation with 2-(Diethylamino)acetyl chloride
- The 4-(2-phenethyloxy)aniline is reacted with 2-(diethylamino)acetyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5°C) to minimize side reactions.
- Triethylamine or another base is added to neutralize the released HCl and drive the reaction forward.
- The reaction yields 2-(diethylamino)-N-[4-(2-phenylethoxy)phenyl]acetamide as the free base.
Step 3: Formation of Hydrochloride Salt
- The free base is dissolved in anhydrous ether or ethanol and treated with dry hydrogen chloride gas or an ethanolic HCl solution.
- The resulting hydrochloride salt precipitates out and is collected by filtration.
Research Outcomes and Optimization
Yield and Purity
- The etherification step generally achieves yields of 70–85%, depending on reaction conditions and reagent purity.
- Acetylation with diethylaminoacetyl chloride proceeds with yields around 80–90%.
- Hydrochloride salt formation typically provides crystalline products with purity >98% after recrystallization.
Analytical Characterization
- NMR (1H and 13C) confirms the presence of characteristic diethylamino, acetamide, aromatic, and phenethyloxy protons.
- Mass spectrometry (MS) verifies molecular weight consistent with C20H26N2O2·HCl.
- Infrared (IR) spectroscopy shows amide carbonyl stretch (~1650 cm⁻¹) and aromatic ether bands (~1250 cm⁻¹).
- Melting point and elemental analysis confirm hydrochloride salt formation and compound purity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Etherification | 4-Aminophenol + 2-phenylethyl bromide, K2CO3, DMF, RT | 70–85 | Williamson ether synthesis |
| 2 | Acetylation | 2-(Diethylamino)acetyl chloride, Et3N, DCM, 0–5°C | 80–90 | Forms acetanilide free base |
| 3 | Salt formation | HCl gas or ethanolic HCl, ether or ethanol | >95 | Crystalline hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-4’-phenethyloxyacetanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Development
The primary application of 2-(diethylamino)-4'-phenethyloxyacetanilide hydrochloride lies in its role as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly relevant in the development of analgesics and anesthetics, where its structural characteristics contribute to desired pharmacological effects.
- Analgesic Properties : Research indicates that derivatives of this compound exhibit significant analgesic activity, making it a candidate for pain management therapies.
- Anesthetic Applications : Similar to lidocaine, this compound may be explored for its anesthetic properties, potentially providing alternatives with different efficacy and side effect profiles.
Chemical Synthesis
The compound serves as a building block in organic synthesis, particularly in the creation of more complex molecules. Its diethylamino group enhances reactivity, allowing it to participate in various chemical reactions, such as:
- Alkylation Reactions : It can act as an alkylating agent for synthesizing substituted oxindoles, which are important in developing growth hormone secretagogs.
- Formation of Antimicrobial Agents : The compound can be utilized to synthesize 1-substituted-5,6-dinitrobenzimidazoles, which possess antimicrobial and antiprotozoal properties.
Biological Studies
Due to its structural similarities to known pharmacological agents, this compound is also used in biological studies to understand drug interactions and mechanisms of action.
- Mechanism Exploration : Studies focus on how this compound interacts with biological targets at the molecular level, contributing to the understanding of drug efficacy and safety.
- Toxicology Studies : Given its potential toxicity, research also investigates the safety profile and side effects associated with this compound and its derivatives.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-4’-phenethyloxyacetanilide hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the phenethyloxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Functional Group Analysis
Pharmacological Implications
- Solubility and Bioavailability: The hydrochloride salt improves water solubility, a feature shared with Metcaraphen HCl and bicyclohexyl carboxylate HCl. However, the phenethyloxy group’s bulkiness might reduce solubility relative to smaller analogs like 2-(diethylamino)acetonitrile .
- Target Engagement: Diethylamino groups are common in ligands targeting adrenergic or muscarinic receptors. The acetanilide moiety’s planar structure could facilitate π-π stacking with aromatic residues in receptor binding sites, a property absent in ester-based analogs .
Research Findings and Gaps
- Metabolic Stability: No direct data exist for the target compound, but ester analogs like Metcaraphen HCl are documented to undergo rapid hepatic hydrolysis, suggesting the amide-based target may exhibit prolonged activity .
- Safety Profiles: While the evidence lacks toxicity data for the target compound, related diethylamino-containing molecules (e.g., 2-(diethylamino)ethanol derivatives) are associated with moderate irritation risks, necessitating further toxicological studies .
Biological Activity
2-(Diethylamino)-4'-phenethyloxyacetanilide hydrochloride, also known as a derivative of acetanilide, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C20H27ClN2O2
- Molecular Weight : 364.89 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, revealing promising results.
Table 1: Antimicrobial Activity Overview
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 25 | 0.5 |
| Bacillus subtilis | 22 | 0.4 |
| Escherichia coli | 15 | 1.0 |
| Candida albicans | 20 | 0.6 |
These results suggest that the compound is particularly effective against Gram-positive bacteria and yeast, while showing moderate activity against Gram-negative bacteria.
The mechanism through which this compound exerts its antimicrobial effects involves disruption of bacterial cell membranes and inhibition of protein synthesis. The diethylamino group enhances the lipophilicity of the molecule, facilitating its penetration into microbial cells.
Case Studies
Case Study 1: Efficacy Against Staphylococcus aureus
A study conducted on the efficacy of this compound against Staphylococcus aureus showed that the compound could significantly reduce bacterial load in vitro. The study reported a reduction in colony-forming units (CFUs) by over 90% at concentrations above the MIC.
Case Study 2: Application in Wound Infections
Another investigation focused on the use of this compound in treating wound infections caused by multidrug-resistant bacteria. The results indicated that topical application led to faster healing rates and reduced infection rates compared to control groups receiving standard treatments.
Pharmacological Applications
The biological activity of this compound suggests several potential therapeutic applications:
- Antimicrobial Agent : Effective against a range of pathogens, making it suitable for developing new antibiotics.
- Topical Formulation : Its favorable safety profile supports its use in topical formulations for skin infections.
- Potential Analgesic Properties : Preliminary studies indicate possible analgesic effects, warranting further investigation into pain management applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Diethylamino)-4'-phenethyloxyacetanilide hydrochloride, and how is its structural integrity validated?
- Methodology : Synthesis typically involves multi-step reactions, including amide bond formation and alkylation. For example, phenethyloxy groups can be introduced via nucleophilic substitution under reflux conditions using polar aprotic solvents (e.g., DMF) . Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : To confirm proton environments and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight verification.
- Infrared Spectroscopy (IR) : To identify functional groups like amine or ether linkages .
Q. How can this compound be quantified in complex biological matrices during pharmacokinetic studies?
- Methodology : Use chromatographic techniques with calibration standards:
- HPLC with UV/Vis Detection : Optimize mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve the compound from interferants .
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Provides high sensitivity for low-concentration detection in plasma or tissue homogenates .
Q. What in vitro assays are suitable for preliminary assessment of its biological activity?
- Methodology :
- Receptor Binding Assays : Screen for affinity toward targets like GPCRs or ion channels using radiolabeled ligands .
- Cell Viability Assays (e.g., MTT) : Evaluate cytotoxicity in cell lines relevant to therapeutic hypotheses (e.g., neuronal cells for CNS applications) .
Advanced Research Questions
Q. How should researchers design experiments to investigate pharmacokinetic-pharmacodynamic (PK-PD) relationships for this compound?
- Methodology :
- Dose-Response Studies : Administer escalating doses in animal models and measure plasma concentrations (LC-MS/MS) alongside behavioral or biochemical endpoints .
- Compartmental Modeling : Use software like Phoenix WinNonlin to correlate exposure levels with therapeutic effects or toxicity .
- Tissue Distribution Analysis : Employ autoradiography or whole-body imaging post isotope labeling .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like assay conditions (e.g., pH, temperature) or cell line variability .
- Orthogonal Assays : Validate conflicting results using alternative methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity) .
Q. How can structural analogs be systematically designed to improve metabolic stability without compromising target affinity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., diethylamino or phenethyloxy groups) and test analogs for metabolic half-life in liver microsomes .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding interactions and guide substitutions that enhance stability (e.g., fluorination of aromatic rings) .
Q. What experimental controls are critical when studying its potential neuropharmacological effects?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
